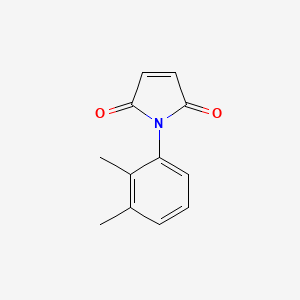

1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione

Description

Historical Context and Development

The development of this compound emerged from the broader historical context of maleimide chemistry, which has its roots in the fundamental understanding of unsaturated imides as important building blocks in organic synthesis. Maleimides, as a class of compounds, derive their name from the contraction of maleic acid and imide, representing the -C(O)NHC(O)- functional group that forms the core structure of these molecules. The specific derivative under examination represents a sophisticated evolution in this chemical family, where the parent maleimide structure has been modified through the substitution of the nitrogen-bound hydrogen with a 2,3-dimethylphenyl group.

The historical significance of maleimide derivatives extends back several decades, with early recognition of their utility in various chemical transformations. Research from the 1960s established fundamental understanding of base-catalyzed addition and solvolysis reactions of N-phenylmaleimide derivatives in methanol, laying groundwork for more complex substituted variants. The development of N-substituted maleimides, including aromatic derivatives like this compound, represents a natural progression in this field, driven by the need for compounds with specific reactivity profiles and potential applications in various chemical processes.

Contemporary research has demonstrated that maleimide compounds have maintained their relevance through evolution into more complex derivatives. The recognition that maleimide moieties, previously regarded as fluorescent quenchers, could actually form heterocyclic frameworks and emit light in the solid state has renewed interest in these compounds. This discovery has opened new avenues for research into the emissive characteristics of maleimide derivatives, including substituted variants like the 2,3-dimethylphenyl derivative under discussion.

Significance in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, this compound occupies a position of considerable importance due to its structural characteristics and reactivity patterns. The compound represents a prime example of how heterocyclic systems containing hydrogenated fragments serve as crucial intermediates in the creation of biologically-active compounds with wide spectrum pharmacological activity. The maleimide core structure provides multiple reaction centers that enable diverse chemical transformations, making these compounds valuable building blocks in organic synthesis.

The significance of this particular derivative lies in its capacity to participate in various cascade heterocyclization reactions. N-substituted maleimides, including the 2,3-dimethylphenyl variant, demonstrate remarkable versatility in their interactions with various C,N-/N,N-/S,N-di- and polynucleophilic agents, such as amidines, guanidines, diamines, aliphatic ketazines, aminouracils, amino- and mercaptoazoles, aminothiourea, and thiocarbomoyl pyrazolines. This reactivity profile enables the formation of structurally diverse products, illustrating the powerful potential of maleimides as building blocks in organic synthesis.

Recent advances in maleimide chemistry have revealed their capacity for recyclization reactions with binucleophiles, representing a general approach to heterocycle construction. The building of heterocyclic systems containing hydrogenated fragments through such processes represents an important step toward creating biologically-active compounds. The 2,3-dimethylphenyl substitution pattern provides specific steric and electronic influences that can direct the course of these reactions, making this derivative particularly valuable for targeted synthetic applications.

Classification within Maleimide Derivatives

This compound belongs to the class of N-arylmaleimides, representing a specific subset of maleimide derivatives where the nitrogen atom is substituted with an aromatic group. This classification places the compound within a broader family of maleimides that are derivatives of the parent maleimide where the NH group is replaced with alkyl or aryl groups such as methyl or phenyl substituents. The specific 2,3-dimethylphenyl substitution pattern creates a unique member of this class with distinct steric and electronic properties.

The classification of this compound can be understood through several structural perspectives. From a functional group standpoint, it contains the characteristic maleimide moiety, which consists of a five-membered ring containing two carbonyl groups and one nitrogen atom. The unsaturated nature of the maleimide ring, featuring a double bond between the carbon atoms adjacent to the carbonyl groups, provides the reactive site that defines much of the compound's chemical behavior. The N-aryl substitution specifically places this compound in the category of substituted maleimides that exhibit enhanced stability and modified reactivity compared to the parent compound.

Within the broader context of heterocyclic chemistry, this compound can also be classified as a member of the pyrrole-2,5-dione family. This classification emphasizes the heterocyclic nature of the core structure and its relationship to other pyrrole derivatives. Research has demonstrated that compounds within this classification can be synthesized through various routes, including reactions of N-substituted amidrazones with cyclic anhydrides. The 2,3-dimethylphenyl derivative represents a specific example of how substitution patterns can be systematically varied to create compounds with targeted properties.

Nomenclature and Synonyms

The nomenclature of this compound reflects both systematic chemical naming conventions and historical usage patterns that have developed within the maleimide chemistry literature. The International Union of Pure and Applied Chemistry name for this compound is this compound, which clearly identifies the core pyrrole-2,5-dione structure and the specific position and nature of the substituent group.

The compound is known by several synonymous names that reflect different naming approaches and historical usage. The Chemical Abstracts Service registry recognizes multiple synonyms, including N-(2,3-dimethylphenyl)maleimide, which emphasizes the maleimide functionality and the specific aromatic substituent. Additional synonyms include Maleimide, N-2,3-xylyl-, which uses the older xylyl designation for the dimethylphenyl group, and N-2,3-Xylylmaleimide. These variations in nomenclature reflect the evolution of chemical naming practices and the different perspectives from which the compound can be viewed structurally.

Table 1: Comprehensive Nomenclature and Physical Properties

Table 2: Systematic Synonyms and Alternative Names

The International Chemical Identifier string for this compound provides a unique structural representation: InChI=1S/C12H11NO2/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12(13)15/h3-7H,1-2H3. This standardized representation enables unambiguous identification of the compound across different chemical databases and research contexts. The InChI Key UOZNXGJVAWDLQK-UHFFFAOYSA-N serves as a condensed identifier that facilitates rapid database searches and cross-referencing.

The structural complexity of this compound is reflected in its various naming approaches, each emphasizing different aspects of its molecular architecture. The pyrrole-2,5-dione designation emphasizes the heterocyclic core, while the maleimide nomenclature highlights the functional group characteristics that define much of the compound's reactivity. The systematic approach to naming this compound demonstrates the evolution of chemical nomenclature practices and the importance of clear, unambiguous identification systems in modern chemical research.

Propriétés

IUPAC Name |

1-(2,3-dimethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZNXGJVAWDLQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953552 | |

| Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31581-09-6 | |

| Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31581-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-2,3-xylyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031581096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-XYLYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Steps:

Formation of Maleanilic Acid :

- Dissolve 2 moles of maleic anhydride in 50 mL of ethyl ether in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.

- Add 2 moles of aniline dropwise while stirring at room temperature for 1 hour.

- Cool the suspension to 15–20 °C using an ice bath.

- Filter the resulting maleanilic acid via suction filtration.

-

- Place 60 mL acetic anhydride and 4 g anhydrous sodium acetate in a conical flask.

- Add the maleanilic acid obtained above and dissolve the suspension by swirling and heating on a steam bath for 30 minutes.

- Cool the reaction mixture to room temperature and pour it into 1 L of ice water.

- Filter the precipitated product, wash with ice-cold water and petroleum ether, then dry it.

Microwave-Assisted Synthesis

Microwave reactors offer an efficient alternative for synthesizing pyrrole derivatives. This method can be adapted for compounds like this compound.

Procedure:

- React dichloromaleic anhydride with aniline using acetic acid as a catalyst and ethanol as the solvent.

- Heat the mixture under dielectric conditions at 80 °C for 20 minutes using a microwave reactor.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Purify the product through column chromatography.

Advantages:

- Reduced reaction time (20 minutes compared to traditional methods requiring hours).

- Yield: Approximately 70.21%.

Paal–Knorr Reaction

The Paal–Knorr synthesis is another effective method for preparing pyrrole compounds:

Steps:

Reaction Conditions:

- Temperature: Ring-opening at ~50 °C; ring-closing under reflux conditions.

- Yield: Up to 95% for intermediate HD; final yield depends on amine used.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| General Maleimide Procedure | Maleic anhydride, aniline | Steam bath (~80 °C), ~0.5 h | Not specified | Simple setup |

| Microwave-Assisted Synthesis | Dichloromaleic anhydride, aniline | Microwave (80 °C), ~20 min | ~70% | Faster reaction time |

| Paal–Knorr Reaction | 2,5-Dimethylfuran, primary amine | Acid catalysis (50 °C), reflux | Up to ~95% (HD) | High yield for intermediate |

Notes on Optimization

- Solvent Selection : Ethanol is preferred for microwave-assisted reactions due to its dielectric properties.

- Catalyst Efficiency : Acetic acid improves yield in microwave synthesis compared to conventional heating.

- Temperature Control : Precise temperature control during cyclization is critical for maximizing yield.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Reduced pyrrole derivatives.

Substitution: Halogenated phenyl-pyrrole derivatives.

Applications De Recherche Scientifique

Research indicates that 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that this compound has significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating moderate to high efficacy depending on structural modifications .

- Cytotoxicity : In vitro studies suggest that this compound can inhibit the growth of cancer cell lines such as MCF-7 breast cancer cells. The structure-activity relationship (SAR) indicates that specific substitutions enhance its cytotoxic effects .

- Anti-inflammatory Properties : Similar compounds have been investigated for their anti-inflammatory effects, making them potential candidates for therapeutic applications in inflammatory diseases .

Industrial Applications

The industrial relevance of this compound is notable:

- Pharmaceutical Development : It serves as a precursor for synthesizing various pharmaceutical compounds. Its derivatives are being explored for their potential in drug development due to their biological activities .

- Chemical Manufacturing : The compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in the fragrance and flavor industries .

Case Study 1: Antibacterial Activity

A comprehensive study evaluated the antibacterial activity of several derivatives of this compound against common bacterial strains. The results indicated that modifications to the dimethylphenyl ring significantly enhanced antibacterial potency. The minimum inhibitory concentrations (MICs) were determined for each derivative, establishing a clear structure-activity relationship that can inform future drug design efforts .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assessments demonstrated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Using MTT assays to measure cell viability, researchers found that specific substitutions on the phenyl ring increased cytotoxicity levels. These findings suggest potential pathways for developing anticancer agents based on this compound's structure .

Mécanisme D'action

The mechanism of action of 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Table 2: Comparative Physicochemical Data

| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Thermal Stability (°C) | Reference ID |

|---|---|---|---|---|

| 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione* | ~2.8 (estimated) | ~0.5 (low) | >200 (estimated) | - |

| 1-(4-Isopropylphenyl)-1H-pyrrole-2,5-dione | 3.1 | 0.3 | 185 | |

| 1-(2,6-Dichlorophenyl)-1H-pyrrole-2,5-dione | 2.5 | 0.8 | 210 | |

| 3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione | 3.9 | 0.1 | 250 |

*Estimates based on structural analogs.

Unique Advantages of this compound

- Balanced Reactivity : The 2,3-dimethylphenyl group provides moderate electron-donating effects, making the compound less prone to oxidative degradation compared to nitro- or halogen-substituted analogs .

- Synthetic Flexibility : The absence of highly electronegative substituents (e.g., Cl, CF₃) simplifies functionalization at the pyrrole ring, enabling diverse derivatization for structure-activity relationship (SAR) studies .

- Safety Profile : Methyl-substituted derivatives generally exhibit lower acute toxicity (e.g., oral LD₅₀ >300 mg/kg) compared to chlorinated analogs (e.g., LD₅₀ 50–300 mg/kg for benzyl-substituted derivatives) .

Activité Biologique

1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a pyrrole ring substituted with a dimethylphenyl group and two carbonyl groups at the 2 and 5 positions, this compound exhibits properties that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C₁₂H₁₁N₁O₂, with a molecular weight of approximately 201.22 g/mol. The structural arrangement contributes to its stability and reactivity, making it a significant compound in organic synthesis and medicinal applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Antimicrobial Properties

Studies have indicated that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic processes essential for microbial survival.

Anticancer Potential

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines. For example, derivatives of pyrrole-2,5-dione have been tested for their efficacy against colon cancer cell lines such as HCT-116 and SW-620, showing growth inhibition at concentrations as low as . The exact pathways involved may include inhibition of tyrosine kinases and interaction with ATP-binding domains of growth factor receptors like EGFR and VEGFR2 .

Anti-inflammatory Activity

Research also highlights the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory mediators in macrophage cells, suggesting its potential use in treating inflammatory diseases . The ability to modulate cyclooxygenase (COX) enzymes further supports its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1H-Pyrrole-2,5-dione | Basic structure | Lacks substituents; serves as a reference |

| 3,4-Dichloro-1H-pyrrole-2,5-dione | Chlorine substituents | Enhances reactivity; potential for different biological activity |

| 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | Different substitution pattern | May exhibit variations in biological activity |

This table illustrates how specific substitutions on the pyrrole ring can influence biological activity.

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

- Study on Anticancer Activity : A study demonstrated that certain derivatives showed significant inhibition against colon cancer cell lines (GI50 values ranging from to ) and reduced tumor growth in animal models .

- Inflammation Studies : Another investigation revealed that derivatives could inhibit lipopolysaccharide-induced PGE2 production in macrophage cells, indicating their potential for therapeutic use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like maleic anhydride derivatives and substituted anilines. Key parameters include solvent selection (e.g., toluene/isopropanol mixtures for polarity control), catalysts (e.g., L-proline for asymmetric induction), and temperature (60–80°C for 8–12 hours). Reaction progress should be monitored via TLC (hexane/ethyl acetate, 3:1), and purification achieved via silica column chromatography with gradient elution (0–30% ethyl acetate in hexane) . Yield optimization (typically 75–90%) requires strict inert atmosphere control (N₂/Ar) to prevent oxidation byproducts.

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and carbonyl signals (δ 170–175 ppm). The 2,3-dimethylphenyl group shows distinct methyl singlets (δ 2.2–2.4 ppm) .

- FT-IR : Confirm carbonyl stretches (ν ~1700 cm⁻¹) and C–N vibrations (ν ~1250 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 230.0943) with ≤2 ppm error .

Q. How do substituents on the phenyl ring influence the compound’s electronic properties?

- Methodological Answer : Electron-donating groups (e.g., methyl) increase electron density on the pyrrole-dione core, enhancing nucleophilic reactivity. UV-Vis spectroscopy (λmax ~300 nm) and cyclic voltammetry (oxidation potentials ~1.2 V vs. Ag/AgCl) quantify these effects. Compare with analogs like 1-(4-fluorophenyl) derivatives to assess substituent electronic contributions .

Advanced Research Questions

Q. How can contradictory data on reaction yields and byproduct formation be resolved?

- Methodological Answer : Discrepancies often arise from trace moisture or oxygen ingress. Systematic reproducibility studies should include:

- In-situ FT-IR to monitor intermediate formation.

- DoE (Design of Experiments) to evaluate solvent/catalyst interactions.

- HPLC-MS to identify minor byproducts (e.g., dimerization products at m/z 460–480). Cross-validate findings with independent synthetic protocols from peer-reviewed literature .

Q. What computational strategies predict the compound’s electronic behavior in supramolecular assemblies?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model HOMO-LUMO gaps (~4.1 eV) and charge distribution.

- Molecular Dynamics (MD) : Simulate π-π stacking interactions (3.5–4.0 Å interplanar distances) in solvent environments (e.g., acetonitrile) .

- Docking Studies : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina, focusing on the carbonyl groups as hydrogen bond acceptors .

Q. What experimental designs validate the compound’s electron-transfer mechanisms in molecular electronics?

- Methodological Answer :

- STM (Scanning Tunneling Microscopy) : Measure single-molecule conductance (~0.01 G₀) on gold substrates.

- Electrochemical Impedance Spectroscopy (EIS) : Quantify charge-transfer resistance (Rct) in thin-film devices.

- Time-Resolved Fluorescence : Assess excited-state lifetimes (τ ~2–5 ns) to map electron delocalization pathways .

Q. How does steric hindrance from the 2,3-dimethyl groups affect regioselectivity in cross-coupling reactions?

- Methodological Answer : Use Suzuki-Miyaura coupling with para-substituted aryl boronic acids. Steric maps (calculated via MMFF94) show hindered access to the C3/C4 positions of the pyrrole-dione. Compare yields with less hindered analogs (e.g., 1-phenyl derivatives) to quantify steric effects. X-ray crystallography confirms regioselectivity via bond angle analysis (e.g., C–C–C angles ~120°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.